PCBM is one of the most widely used n-type acceptors in organic solar cells. Its ability to accept electrons efficiently from the donor material (usually a polymer) and its good film-forming properties make it a crucial component for achieving high power conversion efficiencies in these devices [1]. Research efforts are ongoing to optimize PCBM's performance by modifying its chemical structure for better light absorption and charge transport properties [2].
PCBM's light-absorbing properties and efficient charge carrier mobility make it a potential material for organic photodetectors. Research is exploring its use in photodiodes for various applications, including near-infrared sensing and organic image sensors [3, 4].
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester is a fullerene derivative characterized by a C60 fullerene core modified with a cyclopropane moiety and functionalized with butanoic acid and phenyl groups. Its molecular formula is C72H14O2, with a molecular weight of approximately 910.9 g/mol . The compound exhibits unique electronic properties due to its fullerene structure, making it an interesting candidate for various applications in materials science.
In organic solar cells and OLEDs, PCBM plays a crucial role in the process of exciton dissociation. When a photon is absorbed by the active material in the device, it creates an exciton (bound electron-hole pair). PCBM efficiently accepts electrons from the excited state of the donor molecule, facilitating charge separation and generation of current [].
The synthesis of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester typically involves:
The compound has several potential applications:
Research on the interactions of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester with other compounds is crucial for understanding its behavior in biological systems and materials science. Interaction studies typically focus on:
These studies help elucidate the compound's role in different applications and its potential side effects.
Several compounds share structural or functional similarities with 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester:
The uniqueness of 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester lies in its specific structural modifications that enhance its electronic properties compared to other fullerene derivatives. Its cyclopropane ring introduces additional strain and reactivity that may not be present in other compounds.
Cyclopropanation introduces the butanoate tether and the para-phenyl group in a single step and dictates the regiochemical outcome. Table 1 juxtaposes the most widely used protocols.
Entry | Synthetic protocol | Core reagents and conditions | Reported isolated yield of target compound | References |
---|---|---|---|---|
1 | Classic Bingel cyclopropanation | Buckminsterfullerene, 2-bromomalonate analogue, sodium hydride base in chlorobenzene, 25 °C, 2 h | 60–70% [9] [10] | |
2 | Manganese-promoted dibromide coupling | Buckminsterfullerene, (dibromomethyl)benzene, manganese powder, dimethyl sulfoxide additive, ambient temperature, 1 h | 90% [11] | |
3 | Sulfur ylide one-step method | Buckminsterfullerene, sulfonium ylide, 1,8-Diazabicyclo[5.4.0]undec-7-ene, room temperature, 4 h | 70% [12] | |
4 | Hydrazone flow photoreaction | Buckminsterfullerene, tosylhydrazone precursor, triethylamine, white light-emitting diodes, 70 °C, 2.8 min residence | 67% (0.39 g h⁻¹ productivity) [13] [14] |
The classic Bingel approach relies on generation of an α-bromocarbanion that attacks the electron-deficient six–six double bond, followed by intramolecular displacement of bromide to close the cyclopropane ring [15] [9]. Although conceptually simple, the pre-halogenation step lowers atom economy. The manganese powder protocol dispenses with strong bases and delivers near-quantitative yields under oxygen-free but otherwise mild conditions [11]. Sulfur ylide chemistry offers a base-free route, thereby expanding tolerance toward sensitive functional groups [12]. Finally, the hydrazone flow variant couples a shorter residence time with photogenerated radicals, reducing side reactions and facilitating scale-up [13] [14].
Two orthogonal post-cyclopropanation transformations dominate contemporary practice: thermal annealing and photochemical isomerisation.
Thermal treatment above the compound’s melting point triggers rearrangement from the primary [4] [4]‐addition motif to a more thermodynamically stable pentacyclic isomer (iso-form) that is 43 kilojoules per mole lower in enthalpy [6]. The rearrangement proceeds through homolytic cleavage of the cyclopropane C–C bond, migration of the side chain and ring closure to a pentagon-fused skeleton [6]. Although electrochemical data indicate negligible change in reduction potential, uncontrolled iso-form formation during device processing can deteriorate film morphology [6].
Photochemical routes harness ultraviolet or visible irradiation to promote ring opening of the fulleroid intermediate that initially forms in hydrazone or sulfonium strategies [14]. Subsequent intersystem crossing and radical recombination culminate in the desired methanofullerene without external heating [13] [14]. Flow reactors equipped with transparent perfluoroalkoxy tubing and high-intensity light-emitting diodes shorten illumination times from hours to minutes while enabling fine temperature control between 0 °C and 80 °C [13]. Direct head-to-head comparisons reveal that the photochemical route attains 71% isolated yield within fifteen minutes, whereas batch thermal isomerisation of the same intermediate requires multistep heating and often results in partial decomposition [13] [14].
The crystallographic packing of methanofullerenes dictates charge-transport anisotropy and miscibility with donor polymers. Two single-crystal studies using orthodichlorobenzene and chlorobenzene provide compelling evidence for solvent-driven polymorphism [8].
Crystallisation from orthodichlorobenzene yields layered assemblies in which the cyclopropane addend alternates orientation, giving rise to two-dimensional sheets of Buckminsterfullerene cores separated by solvent molecules [8]. In contrast, chlorobenzene promotes a three-dimensional network with centre-to-centre cage distances as short as 9.85 ångström, even closer than pure Buckminsterfullerene (10 ångström), thereby facilitating isotropic electron hopping [8].
Solvent choice also modulates solubility and aggregation kinetics. Spin-echo small-angle neutron scattering shows the solubility ceiling at 25 milligrams per millilitre for both chlorobenzene and chloroform, dropping below 20 milligrams per millilitre in toluene [16]. Molecular dynamics simulations attribute higher solubility to slower reorientation velocities of the anisotropic methanofullerene, which hampers aggregation in chlorobenzene relative to toluene [16].
Synthetic protocols inevitably generate minor diastereomers differing in the orientation of the cyclopropane ring across the spherical cage. Achieving isomeric purity above 99.5% is essential because low-level impurities can pin charge traps.
High-performance liquid chromatography on π-selective stationary phases remains the benchmark. Multi-column arrays combining preparative and semi-preparative Buckyprep columns shorten total run time and enabled isolation of nineteen bis-adduct isomers at 99.9% purity [7]. Recycling high-performance liquid chromatography further enriches scarce endohedral species such as N@Buckminsterfullerene, demonstrating the scalability of the technique for fullerene derivatives [17].
Flash column chromatography offers rapid but lower-resolution separation. Its efficacy improves substantially when 5 micrometre silica particles replace traditional 20 micrometre media, narrowing peak widths and facilitating kilogram-scale processing without excessive solvent usage [18].
Supercritical fluid chromatography employing carbon dioxide mobile phases provides another green alternative. The lower viscosity of the supercritical phase increases mass transfer and shortens residence times, while near-ambient temperatures preserve thermally labile methanofullerenes [19]. Continuous simulated moving-bed implementations have successfully delivered kilogram-per-day throughput in industrial settings for structurally related bio-actives and hold promise for fullerene derivatives [19].
Early kinetic work on the Bingel reaction established that deprotonation of an α-bromomalonate by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene generates a carbanion that attacks the most pyramidalised six–six bond of Buckminsterfullerene, forming a transient anionic adduct [15] [9]. Subsequent intramolecular nucleophilic substitution expels bromide to afford the cyclopropane ring [15]. Density-functional calculations corroborate a concerted yet asynchronous pathway with a late transition state wherein bond formation outpaces bond cleavage [9].
Diazo chemistry offers an alternative nucleophilic route. Diazomethyl esters thermally extrude dinitrogen to deliver singlet carbenes that rapidly add across the six–six junction [10]. Radical chain propagation, suggested by quantum yield determinations, rationalises the high efficiency and relative insensitivity to electronic substituents [10].
Recent electrochemical studies demonstrate that under anodic potentials methanofullerenes undergo α-carbon radical formation, enabling intramolecular annulation and even dimerisation to fused multi-ring buckyballs [1]. These radical pathways expand the synthetic landscape beyond simple nucleophilic additions and highlight the redox flexibility of the cyclopropane-appended cage [1].